
三正丁基氢化锂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium tri-sec-butylhydroborate (LTBH) is a compound used as a reducing agent in organic and inorganic synthesis. It is a colorless, odorless solid that is soluble in many organic solvents. It is also known as lithium tri-sec-butylborate, lithium tri-sec-butylhydride, or lithium tri-sec-butylborohydride. LTBH has been widely used in the synthesis of organic and inorganic compounds, as well as in the reduction of carboxylic acids, aldehydes, and ketones. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
科学研究应用
1. 有机化学中的螯合和还原
Ko 和 Yun (2012) 探索了三正丁基硼氢化锂在手性 2-(1-烯酰基)和 2-(1-炔酰基)-1,3-恶噻烷 3-氧化物(衍生自 (1R)-(+)-樟脑)的非对映选择性还原中的应用。他们强调了其在螯合中的作用,其中亚砜氧和羰基氧参与与金属阳离子的螯合。这与非螯合剂(如二异丁基铝氢化物)形成对比,表明三正丁基氢化锂在有机反应中的作用机制不同 (Ko & Yun,2012)。
作用机制
Target of Action
Lithium Tri-sec-butylborohydride, also known as Lithium tri-sec-butylhydroborate, is a powerful and highly stereoselective reducing agent . It primarily targets carbonyl compounds, such as ketones and aldehydes, and acts on them to induce reduction . It also targets other functional groups like enones, acrylonitrile derivatives, and double bonds .
Mode of Action
Lithium Tri-sec-butylborohydride interacts with its targets by donating a hydride ion (H-) to the carbonyl carbon of the target molecule . This interaction results in the reduction of the carbonyl group to an alcohol . The steric bulk of the sec-butyl groups on the boron atom in Lithium Tri-sec-butylborohydride allows for high stereoselectivity in these reduction reactions .
Biochemical Pathways
The action of Lithium Tri-sec-butylborohydride affects various biochemical pathways. It has been used for the diastereoselective reduction of ketones to give alcohols . It also participates in the selective 1,4-reduction of enones by conjugate addition of hydride to afford ketones or alcohols . Furthermore, it is involved in the conjugate reduction of exocyclic acrylonitrile derivatives .
Pharmacokinetics
It is known that this compound is sensitive to air and water , which could impact its bioavailability. It is typically used in solution form, such as in tetrahydrofuran , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of Lithium Tri-sec-butylborohydride’s action primarily involve the reduction of carbonyl groups to alcohols . This can lead to significant changes in the structure and function of the target molecules. For example, the reduction of a ketone to an alcohol can alter the polarity, reactivity, and biological activity of the molecule.
Action Environment
The action, efficacy, and stability of Lithium Tri-sec-butylborohydride are influenced by environmental factors. It is sensitive to air and water , and its reactivity can be affected by the solvent in which it is used . It is typically used in an inert atmosphere to prevent reaction with air or moisture . Additionally, it is usually stored in a cool place to maintain its stability .
生化分析
Biochemical Properties
Lithium tri-sec-butylhydroborate plays a crucial role in biochemical reactions as a reducing agent. It interacts with various enzymes, proteins, and other biomolecules to facilitate reduction reactions. For instance, it is used in the enantioselective synthesis of amino acids via the reduction of N-tert-butanesulfinyl ketimine esters . The compound’s high stereoselectivity makes it valuable in diastereoselective reduction reactions, hydride reduction of Danishefsky pyranones, and asymmetric reductive aldol reactions of enones with alkoxy aldehydes . These interactions are primarily based on the compound’s ability to donate hydride ions to specific substrates, leading to the formation of reduced products.
Cellular Effects
Lithium tri-sec-butylhydroborate influences various cellular processes by acting as a reducing agent. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to reduce ketones to alcohols and perform selective reductions can impact metabolic pathways and enzyme activities within cells . For example, the reduction of enones and acrylonitrile derivatives can alter the availability of these compounds for further biochemical reactions, thereby influencing cellular metabolism and signaling pathways.
Molecular Mechanism
The molecular mechanism of lithium tri-sec-butylhydroborate involves its action as a hydride donor. The compound donates hydride ions to specific substrates, leading to their reduction. This process involves the formation of a complex between lithium tri-sec-butylhydroborate and the substrate, followed by the transfer of a hydride ion from the borohydride to the substrate . This mechanism is highly stereoselective, allowing for the selective reduction of specific functional groups within a molecule. The compound’s ability to form stable complexes with substrates and donate hydride ions is key to its effectiveness as a reducing agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium tri-sec-butylhydroborate can change over time due to its stability and degradation. The compound is typically used as a solution in tetrahydrofuran (THF), which helps maintain its stability . Over time, the compound may degrade, leading to a decrease in its reducing ability. Long-term studies in vitro and in vivo have shown that the compound’s effectiveness can diminish over time, impacting its ability to reduce substrates effectively. Additionally, the compound’s stability can be influenced by factors such as temperature, light, and moisture.
Dosage Effects in Animal Models
The effects of lithium tri-sec-butylhydroborate vary with different dosages in animal models. At low doses, the compound can effectively reduce specific substrates without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
Lithium tri-sec-butylhydroborate is involved in various metabolic pathways, primarily as a reducing agent. It interacts with enzymes and cofactors involved in reduction reactions, such as ketoreductases and dehydrogenases . The compound’s ability to donate hydride ions makes it a key player in metabolic pathways that involve the reduction of ketones, enones, and other substrates. These interactions can influence metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
Within cells and tissues, lithium tri-sec-butylhydroborate is transported and distributed based on its interactions with transporters and binding proteins. The compound’s solubility in THF allows it to be readily taken up by cells, where it can interact with specific transporters and binding proteins to facilitate its distribution . These interactions can influence the compound’s localization and accumulation within different cellular compartments, impacting its overall effectiveness as a reducing agent.
Subcellular Localization
The subcellular localization of lithium tri-sec-butylhydroborate is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its reducing effects . For example, the compound may be localized to the cytoplasm or mitochondria, where it can interact with specific enzymes and substrates involved in reduction reactions. These interactions can impact the compound’s activity and function within different cellular compartments.
属性
| { "Design of the Synthesis Pathway": "The synthesis of Lithium tri-sec-butylhydroborate can be achieved through the reaction of sec-butylboronic acid with lithium hydride in tetrahydrofuran (THF) solvent.", "Starting Materials": [ "sec-butylboronic acid", "lithium hydride", "tetrahydrofuran (THF) solvent" ], "Reaction": [ "Dissolve sec-butylboronic acid in THF solvent", "Add lithium hydride to the solution and stir for several hours at room temperature", "Heat the reaction mixture to reflux for several hours", "Cool the mixture to room temperature and filter off any solids", "Concentrate the filtrate under reduced pressure to obtain Lithium tri-sec-butylhydroborate as a white solid" ] } | |
| 38721-52-7 | |
分子式 |
C12H28BLi |
分子量 |
190.1 g/mol |
IUPAC 名称 |
lithium;tris(2-methylpropyl)boranuide |
InChI |
InChI=1S/C12H28B.Li/c1-10(2)7-13(8-11(3)4)9-12(5)6;/h10-13H,7-9H2,1-6H3;/q-1;+1 |
InChI 键 |
YVCWICIWDWMHQO-UHFFFAOYSA-N |
SMILES |
[Li+].[B-](C(C)CC)(C(C)CC)C(C)CC |
规范 SMILES |
[Li+].[BH-](CC(C)C)(CC(C)C)CC(C)C |
| 38721-52-7 | |
Pictograms |
Flammable; Corrosive; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzenesulfonic acid, 2-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracenyl)amino]-5-methyl-, monosodium salt](/img/structure/B1592756.png)
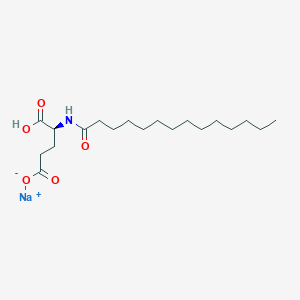


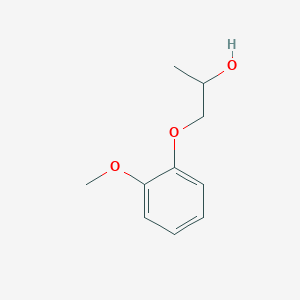
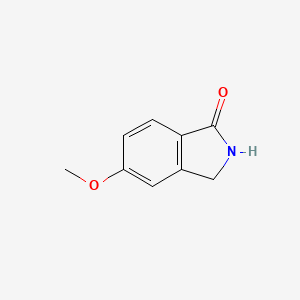
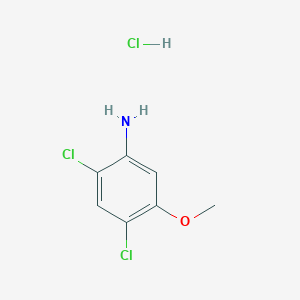
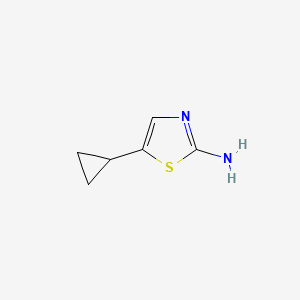

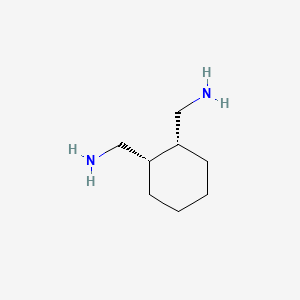
![Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B1592773.png)

